C.I. Direct Orange 102
Overview
Description
C.I. Direct Orange 102 is a dye that can be used in the diagnosis of viral infections, such as hepatitis and herpes zoster . It has been shown to have antiviral activity against a number of viruses, including human pathogens .
Molecular Structure Analysis
The molecular formula of C.I. Direct Orange 102 is C34H21N6Na3O11S2. Its molecular weight is 822.7 g/mol.Chemical Reactions Analysis
C.I. Direct Orange 102 has been shown to have antiviral activity against a number of viruses . It binds to viral RNA polymerase and prevents transcription of viral RNA into DNA by binding to the enzyme’s active site and blocking access to the DNA template strand .Physical And Chemical Properties Analysis
C.I. Direct Orange 102 is an orange powder . Its molecular formula is C34H21N6Na3O11S2 and its molecular weight is 822.7 g/mol.Scientific Research Applications
Application in Virology
- Field : Virology .
- Summary : C.I. Direct Orange 102 is used in the diagnosis of viral infections, such as hepatitis and herpes zoster . It has been shown to have antiviral activity against a number of viruses, including human pathogens .
- Methods : The dye binds to viral RNA polymerase and prevents transcription of viral RNA into DNA by binding to the enzyme’s active site and blocking access to the DNA template strand .
- Results : This method has shown effectiveness in inhibiting the replication of several viruses, contributing to the diagnosis and study of viral infections .
Application in Textile Industry
- Field : Textile Industry .
- Summary : C.I. Direct Orange 102 is used as a dyeing agent for cellulose fibers .
- Methods : The dye is applied to the cellulose fibers during the dyeing process. The specific methods and parameters can vary depending on the type of textile and the desired color intensity .
- Results : The dye provides a red light orange color to the textiles. It is noted for its good levelness .
Application in Environmental Science
- Field : Environmental Science .
- Summary : Studies have been conducted on the adsorption isotherm and kinetics of Direct Orange 102 dyes on activated carbon .
- Methods : The dye is applied to activated carbon in a batch adsorption system to study its adsorption behavior .
- Results : These studies help in understanding the dye’s behavior in environmental systems and its potential impacts .
Application in Fluorescent Dye
- Field : Fluorescent Dye .
- Summary : C.I. Direct Orange 102 is used as a fluorescent dye .
- Methods : The dye is applied to the material of interest and then observed under a fluorescence microscope or other fluorescence detection equipment .
- Results : The dye can help visualize certain structures or substances, providing valuable information for scientific research .
Application in Paper Shading
- Field : Paper Industry .
- Summary : C.I. Direct Orange 102 is used for paper shading .
- Methods : The dye is mixed with the paper pulp during the papermaking process to give the paper a certain color .
- Results : The dye provides a red light orange color to the paper, enhancing its aesthetic appeal .
Application in Non-Aqueous Media
- Field : Dyeing in Non-Aqueous Media .
- Summary : C.I. Direct Orange 102 has been studied for its adsorption behavior on cotton in non-aqueous media .
- Methods : The dye is applied to cotton fabrics in a non-aqueous medium, and its adsorption behavior is studied .
- Results : This research provides valuable insights into the dyeing process in non-aqueous media .
Safety And Hazards
properties
IUPAC Name |
trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGZHJENSOMLV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21N6Na3O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Direct Orange 102 | |
CAS RN |
83221-74-3 | |
Record name | p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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